Cas no 1261927-18-7 (2-Chloro-5-(4-methylthiophenyl)benzoic acid)

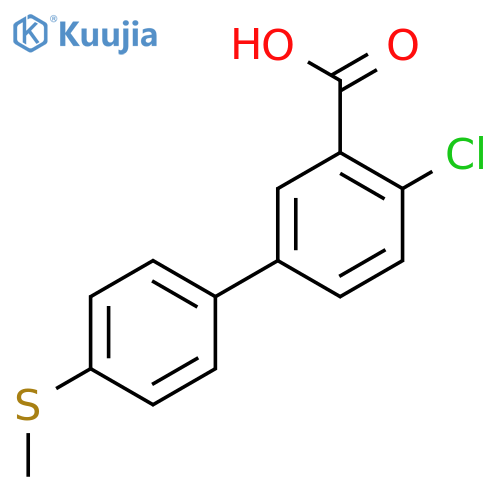

1261927-18-7 structure

商品名:2-Chloro-5-(4-methylthiophenyl)benzoic acid

CAS番号:1261927-18-7

MF:C14H11ClO2S

メガワット:278.753941774368

MDL:MFCD18320535

CID:5158353

2-Chloro-5-(4-methylthiophenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-CHLORO-5-(4-METHYLTHIOPHENYL)BENZOIC ACID

- 2-Chloro-5-(4-methylthiophenyl)benzoic acid

-

- MDL: MFCD18320535

- インチ: 1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)

- InChIKey: DNLZXDLDBSMDGP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C(=O)O)C1C=CC(=CC=1)SC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 290

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 62.6

2-Chloro-5-(4-methylthiophenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB327715-5 g |

2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95%; . |

1261927-18-7 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB327715-5g |

2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95%; . |

1261927-18-7 | 95% | 5g |

€1159.00 | 2024-06-08 |

2-Chloro-5-(4-methylthiophenyl)benzoic acid 関連文献

-

Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

1261927-18-7 (2-Chloro-5-(4-methylthiophenyl)benzoic acid) 関連製品

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261927-18-7)2-Chloro-5-(4-methylthiophenyl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0